![molecular formula C7H18N2S B14415337 4-[(3-Aminopropyl)sulfanyl]butan-1-amine CAS No. 86108-46-5](/img/structure/B14415337.png)
4-[(3-Aminopropyl)sulfanyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Aminopropyl)sulfanyl]butan-1-amine is an organic compound that belongs to the class of amines It features a sulfanyl group attached to a butan-1-amine backbone, with an additional aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminopropyl)sulfanyl]butan-1-amine typically involves the reaction of 3-aminopropylamine with 1-chlorobutane in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Aminopropyl)sulfanyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
4-[(3-Aminopropyl)sulfanyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Aminopropyl)sulfanyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropylamine: A simpler amine with similar functional groups.
Butan-1-amine: Lacks the sulfanyl and aminopropyl groups.
4-[(3-Aminopropyl)sulfanyl]butan-2-amine: A structural isomer with a different position of the amine group.
Uniqueness
4-[(3-Aminopropyl)sulfanyl]butan-1-amine is unique due to the presence of both sulfanyl and aminopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
86108-46-5 |
|---|---|
Molecular Formula |
C7H18N2S |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
4-(3-aminopropylsulfanyl)butan-1-amine |
InChI |
InChI=1S/C7H18N2S/c8-4-1-2-6-10-7-3-5-9/h1-9H2 |
InChI Key |
UHGRVODUKSZAKV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSCCCN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


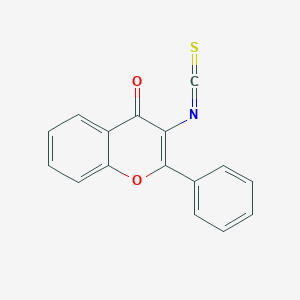

![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)
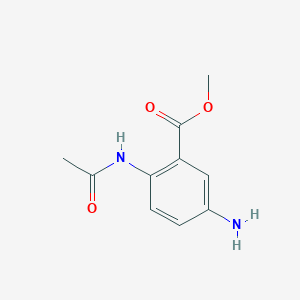
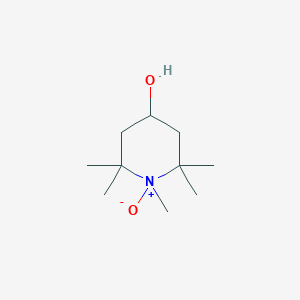
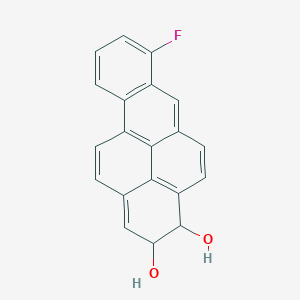
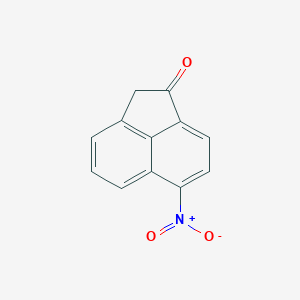
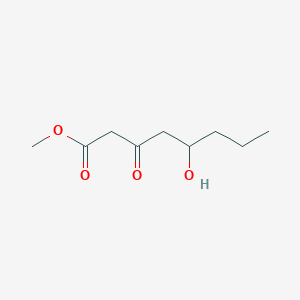
![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)

![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)


